molecular formula C18H17NO4S B2491551 4-benzoyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide CAS No. 303226-08-6

4-benzoyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide

Cat. No.: B2491551
CAS No.: 303226-08-6
M. Wt: 343.4
InChI Key: CCOCOHXDSLNDJO-UHFFFAOYSA-N
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Description

4-benzoyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is a complex organic compound characterized by the presence of benzoyl and benzamide groups attached to a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide typically involves the reaction of benzoyl chloride with N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography may be employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-benzoyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,1-dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid
  • N-butyl-4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide

Uniqueness

4-benzoyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide stands out due to its unique combination of benzoyl and benzamide groups attached to a thiolane ring.

Properties

IUPAC Name

4-benzoyl-N-(1,1-dioxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c20-17(13-4-2-1-3-5-13)14-6-8-15(9-7-14)18(21)19-16-10-11-24(22,23)12-16/h1-9,16H,10-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOCOHXDSLNDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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